molecular formula C7H13F3N2 B13951687 N-methyl-N-(trifluoromethyl)piperidin-3-amine

N-methyl-N-(trifluoromethyl)piperidin-3-amine

Cat. No.: B13951687
M. Wt: 182.19 g/mol
InChI Key: BSWFZECHEDTMJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group and the methyl group onto the piperidine ring. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable diamine with a trifluoromethylating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and functional group modifications. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(trifluoromethyl)piperidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N-methyl-N-(trifluoromethyl)piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its enhanced metabolic stability and lipophilicity.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-methyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The piperidine ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-methyl-N-(trifluoromethyl)piperidin-3-amine is unique due to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipophilicity. This makes it a valuable compound in drug design and other scientific research applications .

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

N-methyl-N-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-12(7(8,9)10)6-3-2-4-11-5-6/h6,11H,2-5H2,1H3

InChI Key

BSWFZECHEDTMJS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCNC1)C(F)(F)F

Origin of Product

United States

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